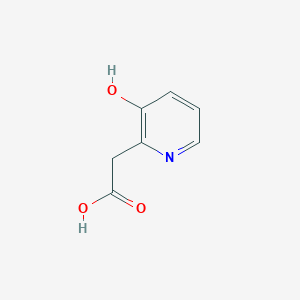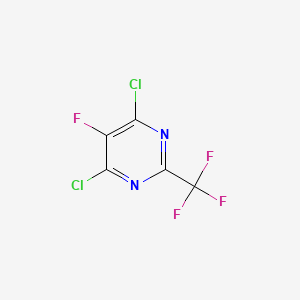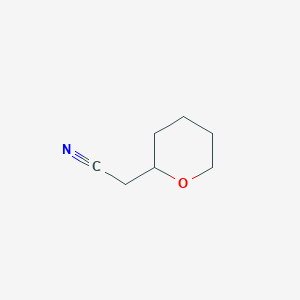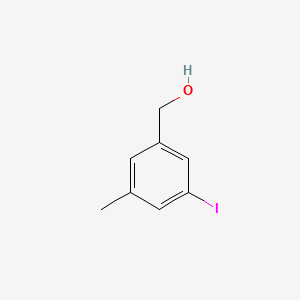
1-(Phenylsulfonyl)indolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylsulfonyl)indolin-6-amine is a chemical compound that is used in laboratory settings . It is part of the class of heterocyclic compounds, which are known for their variety of pharmacological actions .
Synthesis Analysis
The synthesis of 1-(Phenylsulfonyl)indolin-6-amine involves various techniques. The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions . A work reported the synthesis of a novel compound named N-[5-(substituted-phenylsulfonyl)-1H-indol-3-yl] following the computational screening of 1, 3, and 4-thiadiazol-2-yl-substituted benzenesulfonamide .Molecular Structure Analysis
The molecular formula of 1-(Phenylsulfonyl)indolin-6-amine is C14H14N2O2S . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .Chemical Reactions Analysis
Indole, the core structure of 1-(Phenylsulfonyl)indolin-6-amine, is highly reactive and can undergo various chemical reactions. For instance, it can undergo nucleophilic additions and substitutions . The enolate of diethyl malonate adds to 3-nitro-1-(phenylsulfonyl)indole at C-2 to form the trans-3-nitro-2-substituted indoline .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, such as 1-(Phenylsulfonyl)indolin-6-amine, could potentially be used in the development of antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been found to exhibit anti-inflammatory properties . Therefore, 1-(Phenylsulfonyl)indolin-6-amine could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology. They have been found to possess anticancer properties, making them potential candidates for cancer treatment .
Anti-HIV Activity
Some indole derivatives have been reported to have anti-HIV activity . Therefore, 1-(Phenylsulfonyl)indolin-6-amine could potentially be used in the development of drugs for HIV treatment.
Antioxidant Activity
Indole derivatives have been found to exhibit antioxidant properties . This suggests that 1-(Phenylsulfonyl)indolin-6-amine could potentially be used in the development of antioxidant therapies.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . Therefore, 1-(Phenylsulfonyl)indolin-6-amine could potentially be used in the development of new antimicrobial agents.
Antitubercular Activity
Indole derivatives have been found to exhibit antitubercular properties . This suggests that 1-(Phenylsulfonyl)indolin-6-amine could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . Therefore, 1-(Phenylsulfonyl)indolin-6-amine could potentially be used in the development of drugs for diabetes treatment.
Mecanismo De Acción
Target of Action
1-(Phenylsulfonyl)indolin-6-amine is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Safety and Hazards
Direcciones Futuras
While specific future directions for 1-(Phenylsulfonyl)indolin-6-amine are not mentioned in the sources, there is ongoing research into the development of pharmacologically active derivatives of indole with sulfonamide scaffolds . This suggests potential future directions in the exploration of new therapeutic possibilities with 1-(Phenylsulfonyl)indolin-6-amine and similar compounds.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-2,3-dihydroindol-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-7,10H,8-9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGVHHDJIHFBTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)indolin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[3,2-B]pyridin-2(3H)-one](/img/structure/B1317326.png)

![7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide](/img/structure/B1317331.png)


![[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B1317341.png)

![6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1317350.png)




